N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide
Description
N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide (CAS: 347368-69-8) is a synthetic hydrazide derivative combining a brominated indole scaffold with a fully aromatic 9H-carbazole moiety. Its molecular formula is C23H21BrN4O2, with a molecular weight of 465.35 g/mol . The compound features a Z-configuration hydrazide linkage bridging the 5-bromo-2-oxoindole and carbazole groups. The bromine substituent at the indole’s 5-position likely enhances lipophilicity and electronic interactions in biological systems .
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-carbazol-9-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O2/c24-14-9-10-18-17(13-14)22(23(30)25-18)27-26-21(29)11-12-28-19-7-3-1-5-15(19)16-6-2-4-8-20(16)28/h1-10,13,25,30H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUNWWKDINVSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide typically involves the condensation of 5-bromo-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-(9H-carbazol-9-yl)propanehydrazide under specific reaction conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of carbazole- and indole-based hydrazides. Key structural analogs and their distinguishing features are summarized below:
Structural Analogs and Their Properties
Substituent Effects on Bioactivity
- Bromine vs. Chlorine: Bromine’s higher atomic weight and electronegativity enhance van der Waals interactions and binding affinity in hydrophobic pockets. For example, brominated isatin derivatives exhibit stronger anticonvulsant activity compared to non-halogenated analogs .
- Aromatic vs. Saturated Carbazole : The fully aromatic 9H-carbazole in the target compound enables stronger π-π interactions with biological targets (e.g., DNA intercalation) compared to tetrahydrocarbazole derivatives .
- Hydrazide vs.
Biological Activity
N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H15BrN4O2 |
| Molecular Weight | 423.26 g/mol |
| CAS Number | 328008-53-3 |
Antitumor Activity
Research has indicated that derivatives of carbazole, including this compound, exhibit potent antitumor effects. For instance, studies have shown that carbazole derivatives can inhibit the proliferation of various cancer cell lines. In vitro evaluations have reported IC50 values in the nanomolar range for certain derivatives against ovarian and prostate cancer cell lines .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against both bacterial and fungal strains. In a study involving N-substituted carbazoles, compounds showed significant inhibition zones against Staphylococcus aureus, Escherichia coli, and Candida albicans at concentrations as low as 50 µg/mL, indicating potential as an antimicrobial agent .
Neuroprotective Effects
Carbazole derivatives are also noted for their neuroprotective properties. Research highlights their ability to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Kinases : Some studies suggest that carbazole derivatives inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways, leading to cell death.
- Antioxidant Activity : The presence of bromine and indole moieties contributes to its antioxidant capacity, reducing reactive oxygen species (ROS) levels in cells.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antitumor Efficacy : A study on a series of carbazole derivatives demonstrated that certain compounds led to reduced viability in MCF-7 breast cancer cells with LC50 values ranging from 35.6 to 80.0 µg/mL .
- Neuroprotection : Research conducted on neuroprotective effects showed that specific derivatives could significantly reduce neuronal cell death induced by oxidative stress in vitro.
Q & A
Q. What synthetic methodologies are optimal for preparing N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide?
The compound is synthesized via a condensation reaction between 5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene hydrazine and 3-(9H-carbazol-9-yl)propanehydrazide. Key steps include:
- Solvent selection : Ethanol or methanol under reflux (60–80°C) for 6–12 hours to ensure complete reaction .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the product. Thin-layer chromatography (TLC) monitors reaction progress (Rf ≈ 0.4–0.6) .
- Yield optimization : Adjust molar ratios (1:1.2 for hydrazine:aldehyde derivatives) and use anhydrous conditions to minimize side reactions .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : and NMR to confirm the Z-configuration of the hydrazone bond (δ 8.5–9.0 ppm for NH protons) and carbazole aromatic protons (δ 7.2–8.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ≈ 470–480) and isotopic patterns for bromine .
- IR spectroscopy : Bands at 1650–1680 cm (C=O stretch) and 3200–3400 cm (N-H stretch) .
Q. How can preliminary biological screening be designed to evaluate its pharmacological potential?
- In vitro assays : Use MTT or resazurin-based cytotoxicity assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Test against kinases (e.g., GSK-3β) or cyclooxygenases via fluorometric/colorimetric kits. IC values are calculated using nonlinear regression .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Q. How to address contradictory bioactivity data in different assays?
- Dose-response validation : Perform triplicate experiments with standardized protocols (e.g., fixed incubation times).
- Orthogonal assays : Compare results from ATP-based viability assays with apoptosis markers (Annexin V/PI staining) .
- Statistical analysis : Use ANOVA or Student’s t-test (p < 0.05) to assess significance. Report EC/IC values with 95% confidence intervals .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., GSK-3β). Prioritize binding poses with ΔG < -7 kcal/mol .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate using leave-one-out cross-validation (R > 0.7) .
Comparative Analysis of Analogues
| Compound Name | Key Structural Variations | Bioactivity Insights | Reference |
|---|---|---|---|
| N'-(3-Nitrobenzylidene)-propanohydrazide | Nitro group at C3 vs. C5 | Enhanced COX-2 inhibition | |
| 3-(Carbazol-9-yl)-N'-benzylidene | Carbazole vs. indole core | Reduced cytotoxicity, improved solubility | |
| 5-Bromo-2-oxo-indole derivatives | Bromine position (C5 vs. C7) | Varies kinase selectivity (GSK-3β vs. CDK2) |
Methodological Notes
- Contradictions in synthesis yields : reports ~70% yield under reflux, while notes ~50% in microwave-assisted reactions. Optimize based on equipment availability .
- Bioactivity variability : Differences in cell line sensitivity (e.g., HeLa vs. HT-29) require standardized cell culture protocols (e.g., RPMI-1640 medium, 10% FBS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
